molecular formula C9H12ClN3O3 B555425 L-Alanine 4-nitroanilide hydrochloride CAS No. 31796-55-1

L-Alanine 4-nitroanilide hydrochloride

Cat. No.: B555425
CAS No.: 31796-55-1
M. Wt: 209,21*36,45 g/mole
InChI Key: YEXRLSXNWLNHQR-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine 4-nitroanilide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and biochemical research. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a propionamide moiety, making it a versatile intermediate in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride interacts with several enzymes and proteins. It is a substrate for serine proteases and L-alanine aminopeptidase . When acted upon by these enzymes, the compound is cleaved, resulting in the release of pNA .

Cellular Effects

The effects of (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride on cells are largely dependent on its interactions with enzymes. For instance, its cleavage by L-alanine aminopeptidase can lead to changes in cellular processes . More detailed studies are needed to fully understand its cellular effects.

Molecular Mechanism

The molecular mechanism of action of (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride involves its interaction with enzymes. As a substrate for serine proteases and L-alanine aminopeptidase, it undergoes enzymatic cleavage, leading to the release of pNA .

Metabolic Pathways

Given its role as a substrate for certain enzymes, it is likely involved in specific enzymatic pathways .

Subcellular Localization

Given its interactions with enzymes, it may be localized to areas of the cell where these enzymes are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine 4-nitroanilide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Aminopropionamide and 4-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions (0-5°C) to ensure the selective formation of the desired product.

    Catalysts and Reagents: Catalysts like triethylamine or pyridine are often used to facilitate the reaction, along with reagents such as hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Purification Techniques: Employing advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

L-Alanine 4-nitroanilide hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Solvents: Dichloromethane, tetrahydrofuran, methanol.

Major Products Formed

    Reduction: Formation of (S)-2-Amino-N-(4-aminophenyl)propionamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

L-Alanine 4-nitroanilide hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biochemical Research: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of L-Alanine 4-nitroanilide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenethylamine hydrochloride: Similar in structure but lacks the propionamide moiety.

    2-(4-Nitrophenyl)ethylamine hydrochloride: Similar but with a different substitution pattern on the ethylamine chain.

Uniqueness

L-Alanine 4-nitroanilide hydrochloride is unique due to the presence of both the amino and nitrophenyl groups, along with the propionamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXRLSXNWLNHQR-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185660
Record name (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31796-55-1
Record name L-Alanine-4-nitroanilide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31796-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031796551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-N-(4-nitrophenyl)propionamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.